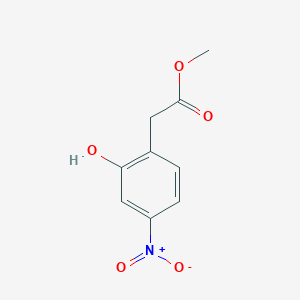![molecular formula C9H5F3N4O3 B13906447 5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine](/img/structure/B13906447.png)
5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine is an organic compound that features a nitro group, a trifluoromethyl group, and a pyrazolyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Applications De Recherche Scientifique
5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of materials with unique electronic and chemical properties.
Mécanisme D'action
The mechanism by which 5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine exerts its effects involves interactions with molecular targets and pathways. The nitro group and trifluoromethyl group contribute to the compound’s reactivity and ability to interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-nitro-3-(trifluoromethyl)pyridin-2-ol: Similar structure with a hydroxyl group instead of the pyrazolyl group.
2-chloro-5-nitro-3-(trifluoromethyl)pyridine: Contains a chlorine atom instead of the pyrazolyl group.
Uniqueness
5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C9H5F3N4O3 |
|---|---|
Poids moléculaire |
274.16 g/mol |
Nom IUPAC |
5-nitro-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine |
InChI |
InChI=1S/C9H5F3N4O3/c10-9(11,12)6-3-8(15-14-6)19-7-2-1-5(4-13-7)16(17)18/h1-4H,(H,14,15) |
Clé InChI |
UZOCPTOPVLVATD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1[N+](=O)[O-])OC2=NNC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxaspiro[2.5]oct-6-en-8-one](/img/structure/B13906367.png)
![2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone](/img/structure/B13906373.png)







![6-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B13906424.png)


![3-Methyl-1-(8-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butan-1-one](/img/structure/B13906448.png)

